molecular formula C13H20N4 B1484123 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine CAS No. 1427356-19-1

6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1484123
CAS No.: 1427356-19-1
M. Wt: 232.32 g/mol
InChI Key: XMMWSKASUGBYFS-UHFFFAOYSA-N
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Description

6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine (CAS: 1427356-19-1) is a pyridine derivative featuring an amine group at the 3-position and a 4-cyclobutyl-substituted piperazine ring at the 6-position . The cyclobutyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

6-(4-cyclobutylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-11-4-5-13(15-10-11)17-8-6-16(7-9-17)12-2-1-3-12/h4-5,10,12H,1-3,6-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMWSKASUGBYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclobutylpiperazine moiety. This unique structure suggests potential interactions with neurotransmitter receptors and enzymes, making it a candidate for drug development.

The biological activity of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine is primarily mediated through its interactions with specific receptors and enzymes:

  • Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, particularly those involved in the central nervous system (CNS) functions, such as histamine H3 receptors. Its binding affinity can lead to modulation of neurotransmitter release and influence cognitive functions, sleep-wake cycles, and other physiological processes .
  • Enzyme Modulation : It may also interact with enzymes, potentially inhibiting or activating metabolic pathways. This modulation can have implications in treating conditions such as anxiety, depression, and sleep disorders .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine:

Activity Description Reference
Histamine H3 Receptor AntagonismExhibits antagonistic properties that may enhance wakefulness and cognitive function.
Antimicrobial ActivityPreliminary studies indicate potential efficacy against specific pathogens like Mycobacterium tuberculosis.
CNS EffectsInfluences neurotransmitter systems, potentially impacting mood and cognition.

Case Studies

Several studies have investigated the effects of compounds related to 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine:

  • Histamine H3 Receptor Studies : Research on related compounds has demonstrated their ability to modulate histamine receptors effectively. For instance, a study found that certain piperazine derivatives significantly improved cognitive performance in animal models by enhancing histamine signaling .
  • Antimicrobial Evaluation : A study highlighted the antimicrobial properties of piperazine derivatives similar to 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine, showcasing their effectiveness against resistant strains of bacteria, suggesting a promising avenue for further research in infectious diseases .

Research Findings

Recent literature indicates that 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine's structural features contribute to its biological efficacy:

  • Structure-Activity Relationship (SAR) : Modifications in the piperazine ring have been shown to significantly affect the compound's binding affinity and selectivity towards various biological targets. This insight is crucial for optimizing drug candidates .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a therapeutic agent in several disease areas:

  • Central Nervous System Disorders : It has shown promise as a histamine H3 receptor antagonist, which may help in treating cognitive impairments and neurodegenerative diseases . Histamine H3 antagonists are known to enhance neurotransmitter release, potentially improving cognitive function.
  • Cancer Treatment : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, piperazine derivatives have been linked to the inhibition of tumor growth in various cancer models, including breast and prostate cancer .
  • Cardiovascular Health : The compound's ability to modulate vascular responses suggests potential applications in managing cardiovascular disorders such as hypertension and atherosclerosis .

Studies have shown that 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine exhibits antimicrobial and antiviral properties. These activities are being explored for developing new antibiotics and antiviral agents.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Case Study 1: Histamine H3 Receptor Antagonism

A study examined the effects of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine on cognitive functions in animal models. Results indicated that the compound significantly improved memory retention compared to control groups, suggesting its potential for treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in breast and colon cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

The table below compares key structural and synthetic features of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine with analogs differing in the substituent on the piperazine/piperidine moiety:

Compound Name Substituent Core Structure Molecular Formula Molecular Weight (g/mol) Key Data/Activity
6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine Cyclobutyl Piperazine C₁₃H₂₀N₄* 232.33 Supplier-reported availability
6-(4-Ethylpiperazin-1-yl)pyridin-3-amine Ethyl Piperazine C₁₁H₁₈N₄ 206.29 CAS 295349-69-8; H-bond donor: 1
6-(4-Methylpiperazin-1-yl)pyridin-3-amine Methyl Piperazine C₁₀H₁₆N₄ 192.26 Example in patent synthesis
6-(3,5-Dimethylpiperidin-1-yl)pyridin-3-amine 3,5-Dimethyl Piperidine C₁₂H₁₉N₃ 205.30 90% synthetic yield via hydrogenation
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine 2-Methoxyethyl Piperazine C₁₂H₂₀N₄O 248.32 Parchem supplier data

*Inferred based on structural analogs.

Key Observations :

  • Synthetic Efficiency : Piperidine derivatives (e.g., 6-(3,5-dimethylpiperidin-1-yl)pyridin-3-amine) can achieve high yields (~90%) via catalytic hydrogenation , suggesting robust synthetic routes for related compounds.
  • Structural Flexibility : Piperazine derivatives allow for diverse substitutions (e.g., methoxyethyl in ), enabling fine-tuning of electronic and steric properties.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperazine derivatives generally exhibit higher solubility than piperidine analogs due to the additional nitrogen atom, which can participate in hydrogen bonding .
  • Metabolic Stability : Bulky substituents (e.g., cyclobutyl) may reduce metabolic degradation by shielding reactive sites, as seen in CYP51 inhibitors .

Preparation Methods

Key Synthetic Strategy

The general synthetic approach involves two major steps:

Preparation of 4-Cyclobutylpiperazine Intermediate

The preparation of 4-cyclobutylpiperazine is a critical step, often achieved by catalytic amination of cyclobutanol with piperazine or via reductive amination methods.

  • A reported method uses a borrowing hydrogen catalytic approach where cyclobutanol is reacted with N-Boc protected piperazine in the presence of a ruthenium catalyst ([Ru(p-cymene)Cl2]2) and DPEphos ligand under reflux in toluene. This reaction proceeds via dehydrogenation of the alcohol to the corresponding aldehyde, followed by nucleophilic attack by the piperazine nitrogen and subsequent reduction to yield 1-cyclobutylpiperazine dihydrochloride after deprotection.

  • The catalytic system promotes efficient conversion with high yields (notably 89% isolated yield for related amino alcohols), indicating a robust and scalable approach for preparing the cyclobutyl-substituted piperazine building block.

Representative Reaction Conditions Summary

Step Reagents/Conditions Outcome/Yield
Preparation of 4-cyclobutylpiperazine Cyclobutanol + N-Boc piperazine, [Ru(p-cymene)Cl2]2, DPEphos, toluene, reflux 1-cyclobutylpiperazine dihydrochloride, high yield (~89%)
Coupling with 6-chloropyridin-3-amine 6-chloropyridin-3-amine + 4-cyclobutylpiperazine, K2CO3, DMSO, 100–120 °C, 14–25 h 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine, purified by chromatography

Purification and Characterization

  • Purification by silica gel chromatography is standard, with solvent systems tailored to polarity.
  • Characterization typically involves NMR spectroscopy (1H, 13C), mass spectrometry (MS), and melting point determination.
  • For example, related compounds show clear NMR signals corresponding to aromatic protons, piperazine methylene groups, and cyclobutyl protons confirming structure and purity.

Additional Notes and Research Findings

  • The borrowing hydrogen methodology for preparing substituted piperazines is advantageous due to its atom economy and mild reaction conditions, avoiding hazardous alkyl halides.
  • The use of protected piperazine derivatives (e.g., N-Boc piperazine) allows selective functionalization and easier purification.
  • The coupling step's success depends on the electronic nature of the pyridine substituents and the nucleophilicity of the piperazine nitrogen.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Catalysts Conditions Yield/Notes
4-Cyclobutylpiperazine synthesis Borrowing hydrogen catalysis Cyclobutanol, N-Boc piperazine, [Ru(p-cymene)Cl2]2, DPEphos Reflux in toluene, N2 atmosphere High yield (~89%), mild conditions
Coupling to pyridin-3-amine Nucleophilic aromatic substitution 6-chloropyridin-3-amine, K2CO3, DMSO 100–120 °C, 14–25 h Purification by chromatography

Q & A

Q. Critical Conditions :

  • Solvent Selection : Ethanol (95%) and triethylamine (TEA) are often used to facilitate coupling reactions under reflux (140°C) .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.
  • Purification : Prep-TLC or column chromatography is essential to isolate the target compound from byproducts like unreacted amines or dimerized species .

Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine?

Basic Research Question
Spectroscopic Methods :

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example, the cyclobutyl group’s protons resonate at δ 1.56–1.28 ppm (multiplet), while the pyridin-3-amine NH₂ appears as a broad singlet near δ 5.5–6.0 ppm .
  • Mass Spectrometry (ESI+) : The molecular ion peak [M+H]⁺ is observed at m/z ≈ 274 (calculated for C₁₃H₂₀N₄).

Q. Chromatographic Methods :

  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • TLC : Monitoring reaction progress with silica gel plates (Rf ≈ 0.4–0.6 in EtOAc/hexane) .

How can researchers resolve contradictions in reported biological activities of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine across different studies?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from differences in assay conditions or structural analogs. Methodological strategies include:

  • 3D-QSAR Modeling : Correlate substituent effects (e.g., cyclobutyl vs. methylpiperazine) with activity trends .
  • Meta-Analysis : Statistically aggregate data across studies using tools like RevMan to identify confounding variables (e.g., cell line specificity) .
  • Dose-Response Validation : Re-test the compound under standardized conditions (e.g., fixed pH, temperature) to isolate structural contributions .

What experimental design strategies optimize the synthesis of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine while minimizing byproducts?

Advanced Research Question
Factorial Design : Use a 2³ factorial matrix to test variables:

FactorLevel 1Level 2
Temperature120°C140°C
Catalyst Loading0.5 mol% Pd1.0 mol% Pd
Reaction Time12 hrs24 hrs

Outcome : Higher temperatures (140°C) and 1.0 mol% Pd reduce reaction time but may increase dimerization. Prep-TLC post-synthesis removes byproducts effectively .

How do crystallographic data from SHELX refinements enhance the understanding of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine's molecular conformation?

Advanced Research Question
Single-crystal X-ray diffraction (SHELX suite) reveals:

  • Torsion Angles : The cyclobutyl group adopts a puckered conformation, with C-N-C-C angles of 112.5°–118.3°, influencing receptor binding.
  • Hydrogen Bonding : NH₂ groups form H-bonds with adjacent pyridine nitrogens (distance: 2.8–3.0 Å), stabilizing the planar structure .

Q. Methodology :

  • Data Collection : High-resolution (<1.0 Å) data at 100 K.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters, achieving R-factors < 0.05 .

How can researchers design assays to evaluate the kinase inhibition potential of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine?

Advanced Research Question
Assay Design :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).

Competitive Binding Assays : Use fluorescence polarization with ATP-competitive probes (Kd ≈ 10–50 nM).

Cellular Validation : Measure phospho-kinase levels via Western blot in leukemia cell lines (e.g., K562) .

Data Interpretation : IC₅₀ values < 1 μM suggest therapeutic potential, but off-target effects require counter-screening against unrelated kinases .

What computational methods predict the metabolic stability of 6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4 clearance).
  • Molecular Dynamics (MD) : Simulate liver microsomal interactions to identify labile sites (e.g., piperazine N-dealkylation) .

Validation : Compare in silico results with in vitro microsomal assays (t₁/₂ > 60 min indicates stability) .

How do stereochemical variations in the cyclobutylpiperazine moiety affect the compound’s bioactivity?

Advanced Research Question

  • Stereoisomer Synthesis : Prepare (R)- and (S)-cyclobutylpiperazine enantiomers via chiral resolution .
  • Activity Comparison : Test enantiomers in kinase inhibition assays; e.g., (R)-isomers may show 10-fold higher potency due to optimized hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine
Reactant of Route 2
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6-(4-Cyclobutylpiperazin-1-yl)pyridin-3-amine

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